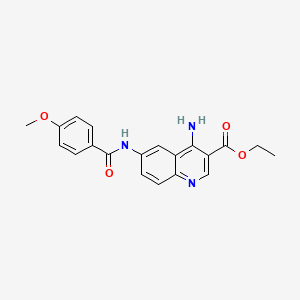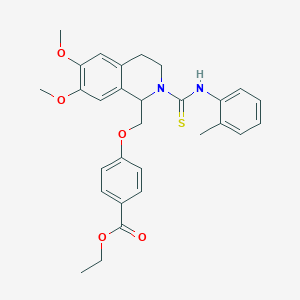![molecular formula C25H26ClN3OS2 B11454347 13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11454347.png)
13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a diverse set of functional groups.
- Its systematic name is quite a mouthful, but let’s break it down:
- The core structure consists of a 9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene scaffold.
- The substituents include a 4-chlorophenyl group, a methylsulfanyl (CH₃S-) group, and a 2-methylpropyl (isobutyl) group.
- This compound’s unique arrangement of atoms makes it intriguing for further study.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers often employ multistep syntheses involving cyclization reactions to construct such complex frameworks.
- Industrial production methods may vary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound can participate in various reactions:
Oxidation: Oxidative transformations of the sulfanyl group or aromatic ring.
Reduction: Reduction of the nitrogens or other functional groups.
Substitution: Substitution reactions at the phenyl or alkyl positions.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for novel compounds.
Biology: Assessing its biological activity, such as binding to receptors or enzymes.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Considering its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are scarce.
- Researchers would need to explore its interactions with biological targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related heterocycles.
- Some potential analogs include other triazatetracycloalkenes or compounds with similar functional groups.
Properties
Molecular Formula |
C25H26ClN3OS2 |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C25H26ClN3OS2/c1-14(2)9-19-18-11-30-25(3,4)10-17(18)20-21-22(32-23(20)29-19)24(28-13-27-21)31-12-15-5-7-16(26)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
KWHXTQQSQGQREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454269.png)
![N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11454273.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11454282.png)
![2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11454290.png)

![5-benzylsulfanyl-3-[(4-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11454301.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11454314.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)-](/img/structure/B11454318.png)

![N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B11454335.png)
![4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B11454336.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B11454354.png)

![1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11454365.png)
